molecular formula C16H20O4 B12943197 Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate

Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate

Cat. No.: B12943197
M. Wt: 276.33 g/mol
InChI Key: YFKJBTBPPLHXLG-UHFFFAOYSA-N
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Description

Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[222]octan-1-yl)benzoate is a complex organic compound featuring a bicyclic structure

Preparation Methods

The synthesis of Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate involves several steps. One common synthetic route includes the reaction of a benzoic acid derivative with a bicyclic alcohol under esterification conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux to ensure complete conversion. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. Pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar compounds include other bicyclic esters and benzoate derivatives. Compared to these, Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and medical researchers.

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

methyl 4-[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]benzoate

InChI

InChI=1S/C16H20O4/c1-19-14(18)12-2-4-13(5-3-12)16-8-6-15(10-17,7-9-16)11-20-16/h2-5,17H,6-11H2,1H3

InChI Key

YFKJBTBPPLHXLG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C23CCC(CC2)(CO3)CO

Origin of Product

United States

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